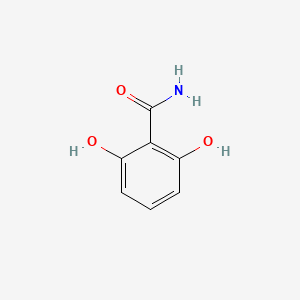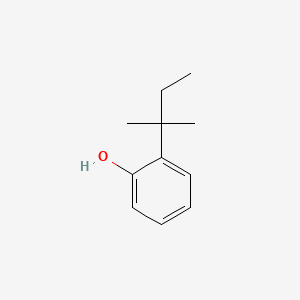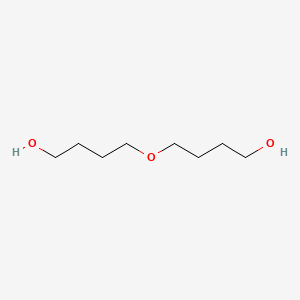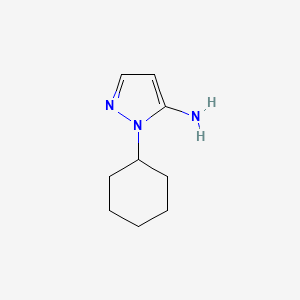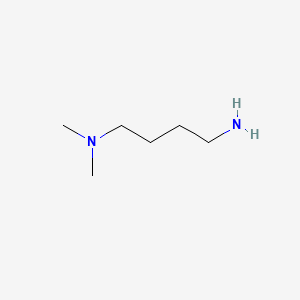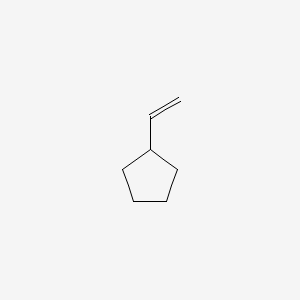
Vinylcyclopentane
Descripción general
Descripción
Vinylcyclopentane is a chemical compound with the molecular formula C7H12 . It is also known by other names such as ethenylcyclopentane and cyclopentylethylene .
Molecular Structure Analysis
The molecular structure of Vinylcyclopentane includes a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring . The molecule contains a total of 19 atoms, including 12 Hydrogen atoms and 7 Carbon atoms .Physical And Chemical Properties Analysis
Vinylcyclopentane has a density of 0.9±0.1 g/cm3, a boiling point of 98.1±7.0 °C at 760 mmHg, and a vapour pressure of 46.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 32.4±0.8 kJ/mol, a flash point of 10.0±0.0 °C, and an index of refraction of 1.530 . Its molar refractivity is 33.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Sequential Hydrozirconation/Cyclization of Dienes
Vinylcyclopentane derivatives, such as trans-2-substituted vinylcyclopentanes, have been synthesized via a diastereoselective method. This method involves the intramolecular coupling of 7-methoxy-1,5-dienes, activated by hydrozirconation and TMSOTf-promoted allylation, demonstrating a novel route for synthesizing vinylcyclopentane derivatives with potential applications in drug synthesis and material science (Sébastien Clergue & J. Vasse, 2014).
Synthetic Applications of Vinyl Cyclopropane Opening
Vinyl cyclopropanes, closely related to vinylcyclopentanes, serve as crucial building blocks in organic synthesis, especially for generating cyclopentanes. Their transformation through opening reactions, often leading to the formation of vinylcyclopentane structures, showcases the versatility of these compounds in synthetic chemistry (M. Meazza, Hao Guo, & R. Rios, 2017).
Rh(I)-Catalyzed Intramolecular [3 + 2] Cycloaddition
This application involves using vinylcyclopropane as a three-carbon component in Rh(I)-catalyzed [3 + 2] cycloaddition reactions. The process efficiently generates bicyclic cyclopentanes, highlighting the utility of vinylcyclopropane and its derivatives in constructing complex cyclopentane structures with high yields (L. Jiao, Siyu Ye, & Zhi‐Xiang Yu, 2008).
Catalysis in Synthesis of Cyclopentanes
Vinylcyclopentanes have been synthesized through various catalytic methods, including palladium-catalyzed reactions, which allow for the construction of cyclopentane rings containing multiple stereocenters. Such methods underscore the importance of vinylcyclopentane derivatives in the enantioselective synthesis of cyclopentanes, a crucial aspect of medicinal chemistry and drug development (Kaiheng Zhang et al., 2016).
Safety And Hazards
Vinylcyclopentane is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, immediate medical attention is advised .
Propiedades
IUPAC Name |
ethenylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDCLMNVWHSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30229-22-2 | |
| Record name | Cyclopentane, ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30229-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70190861 | |
| Record name | Vinylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylcyclopentane | |
CAS RN |
3742-34-5 | |
| Record name | Vinylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3742-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinylcyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCH96UG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinylcyclopentane?
A1: Vinylcyclopentane has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: Are there any characteristic infrared spectroscopic features of vinylcyclopentane?
A2: Yes, vinylcyclopentane exhibits characteristic C-H stretching frequencies in the infrared spectrum. The presence of the three-membered ring in crystalline polyvinylcyclopropane can be confirmed through specific bands in the 3005 and 3080-cm-1 regions. []
Q3: Does the stereochemistry of substituents on the vinylcyclopentane ring influence its reactivity?
A3: Yes, the stereochemistry of substituents significantly impacts the reactivity of vinylcyclopentane derivatives. For instance, 2,2-dichloro- or 2,2-dibromovinylcyclopropane exhibit high diastereoselectivity, favoring the 3,4-cis isomer, when reacting with electron-deficient alkenes in the presence of phenylthio radical catalysts. []
Q4: Can vinylcyclopentanes be synthesized from readily available starting materials?
A4: Yes, several synthetic routes to vinylcyclopentanes exist. One approach utilizes a samarium(II) iodide mediated tandem reaction with carbohydrate-derived ω-iodoallylic alcohols or their acetylated derivatives. This method provides access to vinylcyclopentanediol and vinylcyclopentanetriol derivatives. [, ]
Q5: What is a key advantage of using phenylthio radicals in vinylcyclopentane synthesis?
A5: Phenylthio radicals enable the formation of vinylcyclopentanes through a [3+2] cycloaddition reaction with electron-deficient olefins. This method offers a versatile approach to 2-vinylcyclopentane derivatives. [, , , , ]. Moreover, phenylthio radical-catalyzed alkenylation of vinylcyclopropanes allows for the efficient construction of more complex vinylcyclopentane structures [, ].
Q6: Are there any metal-catalyzed methods to access vinylcyclopentanes?
A6: Palladium catalysts have shown significant utility in vinylcyclopentane synthesis. For example, palladium-catalyzed cyclization of 1-acetoxy-octa-2,7-dienes and 1-acetoxy-oct-2-en-7-ynes, coupled with vinylstannane reagents, yields trans-substituted 3-alkenyl-4-vinylcyclopentanes. []
Q7: Can vinylcyclopentanes be formed through ring contraction strategies?
A7: Absolutely. Treatment of a D-glucose-derived dialdopyranoside with samarium(II) iodide results in a ring contraction, leading to the formation of a chiral vinylcyclopentane derivative. This approach highlights the potential of using readily available carbohydrates as starting materials. []
Q8: How does aluminum chloride mediate the synthesis of vinylcyclopentanes?
A8: Aluminum chloride catalyzes the stereoselective [3 + 2] cycloaddition of allylsilanes with conjugated dienes, leading to trans-vinylcyclopentanes. This reaction proceeds through an initial 1,4-allylsilylation followed by intramolecular cyclization and a 1,2-silyl shift. []
Q9: Can light be used to promote the synthesis of vinylcyclopentane derivatives?
A9: Yes, visible light can be used to promote the decarboxylative alkylation of vinylcyclopropanes with alkyl N-(acyloxy)phthalimide esters. This reaction, mediated by a photoredox system, results in the formation of 2-alkylated 3,4-dihydronaphthalenes, highlighting the potential of photocatalysis in vinylcyclopentane synthesis. []
Q10: Are there any known biological activities associated with vinylcyclopentane derivatives?
A10: Yes, chiral cyclopentane-based mimics of D-myo-inositol 1,4,5-trisphosphate, incorporating a vinylcyclopentane moiety, have been synthesized and demonstrated to mobilize intracellular Ca2+. Specifically, the synthesized (1R,2R,3S,4R,5S)-3-hydroxy-5-(hydroxymethyl)-1,2,4-tris(phosphonooxy)cyclopentane exhibited potent biological activity, highlighting the potential of vinylcyclopentane derivatives in medicinal chemistry. []
Q11: What is the significance of vinylcyclopentanes in natural product synthesis?
A11: The vinylcyclopentane unit serves as a key structural element in various natural products, including the brefeldin family of antibiotics. The radical-mediated vinylcyclopropane/alkene condensation offers a valuable tool for constructing these complex molecules. []
Q12: What makes vinylcyclopentanes useful for studying reaction mechanisms?
A12: The distinct reactivity of vinylcyclopentanes provides insights into fundamental chemical processes. For example, studies on the autoxidation of vinylcyclopentane provide valuable information about the preferred sites of attack by molecular oxygen and the resulting product distributions. [] Similarly, investigations into the mercury photosensitized decomposition of cyclohexene revealed the formation of vinylcyclopentane as a key product, contributing to our understanding of triplet state reactions in olefins. []
Q13: What are the implications of the conformational flexibility of vinylcyclopentanes?
A13: The conformational flexibility of the cyclopentane ring, coupled with the presence of the vinyl group, influences the physical and chemical properties of vinylcyclopentane derivatives. Research on isotactic poly(vinylcyclopentane) unveiled an unusual chain conformation, adopting s(6*4/3) helices in its crystalline form II, attributed to the unique conformational preferences of the cyclopentane ring and its substituents. []
Q14: What makes ethenolysis a promising approach for vinylcyclopentane synthesis?
A14: Ethenolysis, the cross-metathesis of cycloolefins with ethene, presents an attractive route to vinylcyclopentanes, particularly for preparing sensitive monomers. This method often leads to high yields and minimizes undesired homo-metathesis. []
Q15: What is the role of computational chemistry in understanding vinylcyclopentane chemistry?
A15: Computational methods, like density functional theory (DFT), provide valuable insights into the reactivity and reaction mechanisms associated with vinylcyclopentanes. For instance, DFT calculations have been employed to compare the cycloaddition reactivity of allenylcyclopentane-alkyne and vinylcyclopentane-alkyne systems, explaining the observed differences in reactivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



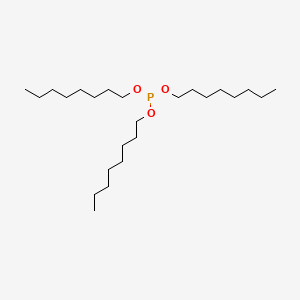

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)



